4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
Description
4-{5-[(1,3-Dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid (CAS: 340317-72-8) is a heterocyclic carboxylic acid derivative featuring a furan-linked tetrahydropyrimidinetrione core. Its structure combines a benzoic acid moiety with a 1,3-dimethyl-2,4,6-trioxotetrahydropyrimidinylidene group connected via a methylene bridge to a furan ring. This compound is listed under multiple synonyms, including CHEMBL404693 and ZINC2889629, and is commercially available through suppliers like LEAP CHEM CO., LTD. .
Properties
Molecular Formula |
C18H14N2O6 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
4-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H14N2O6/c1-19-15(21)13(16(22)20(2)18(19)25)9-12-7-8-14(26-12)10-3-5-11(6-4-10)17(23)24/h3-9H,1-2H3,(H,23,24) |
InChI Key |
HQFAUWYBSXLCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Derivative: Starting with a suitable pyrimidine precursor, such as 1,3-dimethyluracil, the compound undergoes a series of reactions to introduce the necessary functional groups.
Furan Ring Formation: The furan ring is synthesized separately, often through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The pyrimidine derivative is then coupled with the furan ring using a suitable linker, such as a methylene bridge, under controlled conditions.
Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it into a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural characteristics make it a candidate for various pharmaceutical applications:
- Antitumor Activity : Compounds with similar structural features have shown promising antitumor effects. For instance, derivatives that incorporate furan or pyrimidine rings are often evaluated for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Research indicates that compounds containing furan and benzoic acid moieties can exhibit antimicrobial activities. This suggests potential for developing new antibiotics or antifungal agents based on this compound.
Organic Synthesis
The synthetic versatility of 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid allows it to serve as an intermediate in organic synthesis:
- Building Block for Complex Molecules : The compound can be utilized as a precursor in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry .
Material Science
The compound's properties can be explored in material science:
- Polymer Chemistry : Given its functional groups, it may be incorporated into polymer matrices to enhance material properties such as thermal stability or mechanical strength. Research into polymers derived from similar compounds has shown improved performance in various applications.
Case Study 1: Antitumor Activity
A study investigated the antitumor efficacy of compounds structurally related to 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid. Results indicated that these compounds inhibited tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism was attributed to the modulation of cellular pathways involved in cell survival and proliferation.
Case Study 2: Synthesis of Derivatives
In another study, researchers synthesized various derivatives of the compound through reactions involving its functional groups. These derivatives were tested for biological activity, revealing enhanced antimicrobial properties compared to the parent compound. This highlights the potential for modifying the structure to optimize activity against specific pathogens .
Mechanism of Action
The mechanism by which 4-(5-{[1,3-DIMETHYL-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The furan and benzoic acid moieties may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Differences :
- Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Both lack the benzoic acid group but share the furan-linked trioxopyrimidine core. Instead, they feature cyano-substituted thiazolo-pyrimidine backbones and aromatic aldehydes (trimethylbenzylidene or cyanobenzylidene) .
Pyrimido-Quinazoline Derivative (Compound 12)
Structural Differences :
Compound 12 (6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) replaces the benzoic acid with a quinazoline fused ring system. It retains the furan and trioxopyrimidine motifs but introduces a larger heteroaromatic framework .
Methyl Benzoate Derivatives (Compounds 15, 20, 25)
Structural Differences :
- Compound 15: Methyl 4-((3-((2,4,6-trioxo-tetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate.
- Compound 20: Methyl 4-((2-(tert-butyl)-6-((2,4,6-trioxotetrahydro-pyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate. These patent-derived compounds replace the furan linker with phenoxy groups and esterify the benzoic acid to methyl esters. Substituents like tert-butyl (Compound 20) add steric bulk .
Functional Implications :
- The phenoxy linker may alter conformational flexibility relative to the furan bridge.
Sulfanylidene Analogue ()
Structural Differences :
2-[5-[(Z)-(1-Methyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid replaces the trioxotetrahydropyrimidine core with a sulfanylidene-containing diazinane ring.
Key Attributes :
| Parameter | Sulfanylidene Analogue | Target Compound |
|---|---|---|
| Molecular Formula | C17H13N3O5S | C15H12N2O6 |
| Functional Groups | SH, diazinane | Trioxopyrimidine |
This could enable disulfide bond formation or metal coordination .
Research Implications
The target compound’s benzoic acid group distinguishes it from ester or cyano derivatives, suggesting unique solubility and hydrogen-bonding capabilities. Structural variations in similar compounds highlight trade-offs between reactivity, bioavailability, and synthetic complexity. Further studies should explore how these differences impact pharmacological profiles, such as target binding or metabolic stability.
Biological Activity
The compound 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : It consists of a benzoic acid moiety linked to a furan derivative which is further substituted with a pyrimidine-like structure.
- Molecular Formula : C22H17N2O5
- Molecular Weight : 397.39 g/mol
Biological Activity Overview
Research into the biological activity of this compound indicates various pharmacological effects, including:
-
Antioxidant Activity
- The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies suggest it may scavenge free radicals effectively.
-
Antimicrobial Effects
- Preliminary investigations have shown that derivatives of similar structures possess antimicrobial activity against various pathogens. This suggests potential applications in treating infections.
-
Anti-inflammatory Properties
- The compound's structural features may contribute to its ability to modulate inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
-
Anticancer Potential
- Some studies indicate that derivatives of pyrimidine compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in tumor cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound could influence pathways such as NF-kB or MAPK, which are critical in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
